![molecular formula C21H19N7 B592082 Pde10-IN-1 CAS No. 1516895-53-6](/img/structure/B592082.png)
Pde10-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PDE10-IN-1 is a potent inhibitor of Phosphodiesterase 10 (PDE10), a cyclic nucleotide degrading enzyme . It is extracted from Patent WO 2013192273 A1 and is used for treating CNS and metabolic disorders . The molecular weight of PDE10-IN-1 is 369.42 and its formula is C21H19N7 .
Synthesis Analysis
The synthesis of PDE10-IN-1 involves a series of quinazoline-based derivatives with PDE10 inhibitory activities . Nine out of 13 designed compounds showed good PDE10 inhibition at the concentration of 1.0 μM .
Molecular Structure Analysis
The molecular structure of PDE10-IN-1 is represented by the SMILES notation: CC1=C([C@H]2C@H=NC=C4C)=N3)C2)N=C5C6=C(N=CC=C6)C=CN51 .
Chemical Reactions Analysis
PDE10-IN-1 has been shown to inhibit the growth of colon cancer cells expressing high levels of PDE10 . This inhibition occurs through a competitive mechanism and does not affect the activity of other PDE isozymes at concentrations that inhibit colon cancer cell growth .
Physical And Chemical Properties Analysis
PDE10-IN-1 appears as a solid, light yellow to khaki in color . It is soluble in DMSO at a concentration of 2 mg/mL . The storage conditions vary depending on the form and temperature: Powder form can be stored at -20°C for 3 years or at 4°C for 2 years, while in solvent form, it can be stored at -80°C for 2 years or at -20°C for 1 year .
Aplicaciones Científicas De Investigación
Neuroinflammation and Parkinson’s Disease Treatment
Pde10-IN-1 has been found to have anti-inflammatory and neuroprotective effects in neuroinflammation and Parkinson’s disease mouse models . It inhibits the production of nitric oxide and proinflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglia by modulating various inflammatory signals . It also elevates intracellular cAMP levels and CREB phosphorylation . These effects suggest that Pde10-IN-1 could be a potential candidate for treating neuroinflammatory disorders such as Parkinson’s disease .
Modulation of Pro-Inflammatory Molecules
Pde10-IN-1 has been shown to suppress the production of pro-inflammatory molecules such as NO, TNF-α, and IL-1β, and increase the production of anti-inflammatory molecule IL-10 in LPS-stimulated BV2 cells . This suggests that the anti-inflammatory effects of Pde10-IN-1 are at least partly mediated through PDE10 inhibition .
Treatment of Psychiatric Disorders
Pde10-IN-1 inhibitors have been studied in preclinical models and clinical trials of psychiatric disorders including depression, anxiety, schizophrenia, post-traumatic stress disorder (PTSD), bipolar disorder (BP), sexual dysfunction, and feeding disorders . The most promising therapeutic candidates to emerge from these preclinical studies are PDE2 and PDE4 inhibitors for depression and anxiety and PDE1 and PDE10 inhibitors for schizophrenia .
Attenuation of Neuroinflammation and Oxidative Stress
Pde10-IN-1 inhibitors are able to improve symptoms of psychiatric disorders in preclinical models through activating the cAMP-PKA-CREB and cGMP-PKG pathways, attenuating neuroinflammation and oxidative stress, and stimulating neural plasticity .
High Throughput Screening (HTS) for PDE10 Inhibitors
Pde10-IN-1 has been used in high throughput screening (HTS) campaigns for PDE10 inhibitors . HTS is a method for scientific experimentation especially used in drug discovery and relevant fields of biology.
Antioxidant Activities
Pde10-IN-1 inhibitors have been designed, synthesized, and evaluated for their antioxidant activities . This suggests that Pde10-IN-1 could potentially be used in the treatment of diseases where oxidative stress plays a key role.
Mecanismo De Acción
Target of Action
Pde10-IN-1 primarily targets Phosphodiesterase 10A (PDE10A) . PDE10A is a unique signaling molecule that inactivates both cAMP and cGMP . It is highly and nearly exclusively expressed in striatal medium spiny neurons .
Mode of Action
Biochemical Pathways
The inhibition of PDE10A by Pde10-IN-1 affects several biochemical pathways. It has been shown to decrease Wnt-induced β-catenin nuclear translocation, as well as decrease EGF-mediated activation of RAS/MAPK and AKT pathways in ovarian cancer cells . Moreover, PDE10A inhibition has behavioral effects in several key assays that phenocopy dopamine D2 receptor inhibition .
Result of Action
The molecular and cellular effects of Pde10-IN-1’s action include decreased cell proliferation, cell cycle arrest, and increased apoptosis in ovarian cancer cells . It has also been shown to inhibit microglial activation and proinflammatory gene expression in the brains of LPS-injected mice .
Propiedades
IUPAC Name |
2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHNYULRKIEGAY-HZPDHXFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.